molecular formula C11H20O3 B14333627 Ethenyl octyl carbonate CAS No. 104483-29-6

Ethenyl octyl carbonate

Katalognummer: B14333627
CAS-Nummer: 104483-29-6
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: CLIFQXSGOSIFPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethenyl octyl carbonate is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant aromas. This compound is used in various applications due to its unique chemical properties.

Vorbereitungsmethoden

Ethenyl octyl carbonate can be synthesized through esterification, which involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction for esterification is:

RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O} RCOOH+R’OH→RCOOR’+H2​O

In the case of this compound, the carboxylic acid and alcohol used are specific to its structure. Industrial production methods often involve heating the reactants with concentrated sulfuric acid as the catalyst to speed up the reaction .

Analyse Chemischer Reaktionen

Ethenyl octyl carbonate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethenyl octyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethenyl octyl carbonate involves its interaction with various molecular targets. In esterification reactions, the carbonyl carbon of the ester group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which then collapse to form the final products .

Vergleich Mit ähnlichen Verbindungen

Ethenyl octyl carbonate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl chain length and structure, which impart distinct physical and chemical properties. Similar compounds include:

Eigenschaften

CAS-Nummer

104483-29-6

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

ethenyl octyl carbonate

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h4H,2-3,5-10H2,1H3

InChI-Schlüssel

CLIFQXSGOSIFPL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.